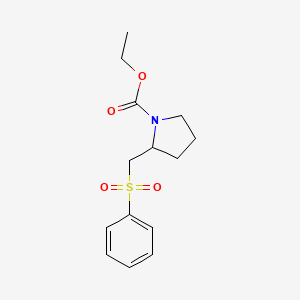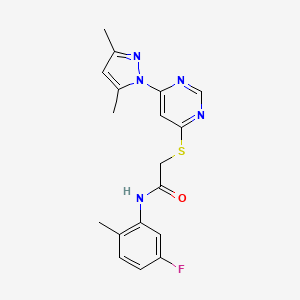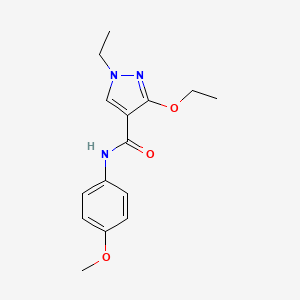![molecular formula C20H16Cl2O2S B2699693 2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 303152-61-6](/img/structure/B2699693.png)
2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol” is a chemical compound with the CAS Number: 303152-61-6. It has a molecular weight of 391.32 and its IUPAC name is 2-[(3,4-dichlorophenyl)sulfinyl]-1,1-diphenylethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H16Cl2O2S/c21-18-12-11-17 (13-19 (18)22)25 (24)14-20 (23,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,23H,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .科学的研究の応用
Synthesis and Characterization
A study by Bhasin et al. (2004) described the synthesis of novel diarylmethyl sulfur and selenium compounds, including structures similar to 2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol. These compounds were characterized using various spectroscopic techniques and X-ray crystal structure analysis, providing insights into their molecular structures (Bhasin et al., 2004).
Chemical Reactions and Properties
Feng et al. (2013) conducted research on sulfur-containing compounds, exploring their synthesis and structural characterization. This research can provide insights into the chemical properties and reactions of compounds structurally related to this compound (Feng et al., 2013).
Potential Applications in Organic Chemistry
Duus (1976) investigated the reaction of 1,4-diketones with hydrogen sulfide, leading to the formation of substituted thiophens. This study's findings can be relevant for understanding the potential applications of this compound in organic synthesis and the creation of novel organic compounds (Duus, 1976).
Electrochemical Studies
Persson (1978) explored the electrochemical behavior of diphenyl disulfide derivatives. This research can shed light on the electrochemical properties of related compounds like this compound, potentially leading to applications in electrochemistry and material science (Persson, 1978).
Safety and Hazards
特性
IUPAC Name |
2-(3,4-dichlorophenyl)sulfinyl-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2O2S/c21-18-12-11-17(13-19(18)22)25(24)14-20(23,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,23H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHLEFDGYUBOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)C2=CC(=C(C=C2)Cl)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide](/img/structure/B2699612.png)
![(3Z)-N-(Cyanomethyl)-N-ethyl-3-[(4-methoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2699613.png)

![4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2699617.png)
![3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2699619.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2699621.png)
![7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2699622.png)

![2-(4-chlorophenoxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2699625.png)



![2-Methoxyethyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2699632.png)